molecular formula C17H19O2P B14298769 Ethyl 2-(diphenylphosphanyl)propanoate CAS No. 114627-39-3

Ethyl 2-(diphenylphosphanyl)propanoate

Cat. No.: B14298769
CAS No.: 114627-39-3
M. Wt: 286.30 g/mol
InChI Key: KJYGIYXOYHPTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diphenylphosphanyl)propanoate is a chiral phosphine-containing compound of interest in advanced chemical synthesis and catalysis research. Compounds of this structural class, featuring a phosphine group adjacent to an ester functionality, are valuable as ligands in transition metal-catalyzed reactions . They can be instrumental in the development of asymmetric catalytic processes, such as hydrogenation, to produce enantiomerically enriched molecules, which are critical in the synthesis of pharmaceuticals, fine chemicals, and fragrances . The diphenylphosphanyl group coordinates to metal centers, while the ester group can influence solubility and steric properties. This product is intended for research and development purposes in a controlled laboratory setting and is strictly for research use only; it is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

114627-39-3

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

ethyl 2-diphenylphosphanylpropanoate

InChI

InChI=1S/C17H19O2P/c1-3-19-17(18)14(2)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

KJYGIYXOYHPTTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Europium-Catalyzed Hydrophosphination of α,β-Unsaturated Esters

Hydrophosphination, facilitated by divalent europium complexes, enables direct addition of diphenylphosphine (Ph₂PH) to α,β-unsaturated esters. While this method is well-documented for synthesizing β-phosphino esters (e.g., methyl 3-(diphenylphosphanyl)propanoate), adapting it for α-substitution necessitates unconventional substrates. For instance, employing ethyl propiolate (HC≡CCOOEt) as the alkyne precursor allows anti-Markovnikov addition of Ph₂PH under Eu(II) catalysis, yielding ethyl 3-(diphenylphosphanyl)prop-2-ynoate. Subsequent hydrogenation of the alkyne to the saturated ester remains challenging due to competing reduction of the phosphine moiety.

Key limitations include positional selectivity and substrate availability. Hydrophosphination of ethyl acrylate (CH₂=CHCOOEt) exclusively produces the β-adduct, ethyl 3-(diphenylphosphanyl)propanoate, as confirmed by ¹H and ³¹P NMR. Modifying the catalyst or employing strain-promoted alkenes may shift regioselectivity, though no such examples are reported in the literature.

Nucleophilic Substitution of α-Halo Propanoates

Substitution of α-halo esters with diphenylphosphide anions (Ph₂P⁻) offers a direct route to the target compound. Ethyl 2-bromopropanoate reacts with in situ-generated Ph₂P⁻ under anhydrous conditions, typically using NaH or LDA as the base in THF or DMF. This SN2 mechanism proceeds with inversion of configuration, yielding ethyl 2-(diphenylphosphanyl)propanoate.

Experimental challenges include competing elimination to form acrylic acid derivatives and phosphine oxidation. A patent detailing analogous substitutions for opioid modulator synthesis highlights the use of polar aprotic solvents and controlled stoichiometry to minimize byproducts. For example, employing 150–260 mol% Ph₂PH relative to the halo ester and maintaining temperatures below 0°C improves substitution efficiency. Purification via silica gel chromatography (petroleum ether/EtOAc) isolates the product in moderate yields (40–60%).

Palladium-Catalyzed C–P Bond Formation

Palladium-mediated cross-coupling leverages aryl halides or triflates to forge C–P bonds. Adapting methodologies from opioid synthesis patents, ethyl 2-trifluoromethanesulfonylpropanoate couples with Ph₂PH in the presence of Pd(OAc)₂ and Xantphos. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by phosphine coordination and reductive elimination.

Optimal conditions include:

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Solvent : DMF or THF at 60–80°C
  • Base : K₂CO₃ or Et₃N to scavenge H⁺

This method circumvents regioselectivity issues inherent to hydrophosphination but requires stoichiometric phosphine and elevated temperatures. Yields range from 50–70%, with residual palladium removal necessitating additional purification steps.

Mitsunobu Reaction for Alcohol-Phosphine Conversion

The Mitsunobu reaction enables direct substitution of α-hydroxy esters with Ph₂PH. Ethyl 2-hydroxypropanoate, Ph₂PH, diisopropyl azodicarboxylate (DIAD), and PPh₃ react in THF at 0–25°C, producing the target phosphine ester via an SN2 mechanism. This one-pot protocol benefits from mild conditions and high functional group tolerance.

Critical parameters include:

  • Ph₂PH stoichiometry : 1.2–1.5 equivalents to minimize di- or tri-substitution
  • Solvent : Anhydrous THF or DCM
  • Work-up : Aqueous extraction and column chromatography (hexane/EtOAc)

Reported yields exceed 70%, though scalability is limited by DIAD cost and byproduct removal.

Peptide Coupling for Esterification of Phosphino Acids

Coupling 2-(diphenylphosphanyl)propanoic acid with ethanol using HBTU/DIPEA provides an alternative pathway. The acid precursor is synthesized via bromopropanoic acid substitution (Method 2) or hydrophosphination of acrylic acid followed by hydrogenation. Esterification proceeds in DMF at 25°C, achieving >90% conversion within 12 hours.

Method Yield (%) Purity (%) Key Advantage
Hydrophosphination 30–50 85–90 Atom economy
Nucleophilic Sub. 40–60 80–95 Direct substitution
Pd Catalysis 50–70 75–85 Broad substrate scope
Mitsunobu 70–80 90–95 Mild conditions
Peptide Coupling 80–90 95–99 High purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(diphenylphosphanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(diphenylphosphanyl)propanoate depends on its application. As a ligand in catalysis, it coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(diphenylphosphanyl)propanoate shares structural and functional similarities with several classes of propanoate derivatives. Below is a detailed comparison:

Structural Analogs: Phosphorus-Containing Propanoate Esters

Compound Name Key Structural Features Applications Reactivity/Properties References
This compound C2 diphenylphosphine, ethyl ester Organometallic catalysis, ligand design High metal-coordination capability
2-(Diphenylphosphanyl)phenyl 3-(3-methyl-3H-diazirin-3-yl)propanoate Diazirine group, phenylphosphine Staudinger reagents, biochemical probes Photoaffinity labeling
Ethyl 2-diethoxyphosphorylpropanoate C2 diethoxyphosphoryl (-PO(OEt)₂), ethyl ester Chemical synthesis intermediates Hydrolytic stability, nucleophilicity
  • Key Differences :
    • The diphenylphosphine group in the target compound enhances π-backbonding with metals, making it superior for catalysis compared to phosphoryl derivatives (e.g., diethoxyphosphoryl in ), which are more hydrolytically stable but less reactive.
    • Diazirine-containing analogs (e.g., ) exhibit photochemical reactivity, enabling applications in probe design, unlike the parent compound.

Functional Analogs: Agrochemical Propanoate Esters

Compound Name Substituents Applications Mode of Action References
Quizalofop-P-ethyl Chloroquinoxaline, phenoxy groups Herbicide Acetyl-CoA carboxylase inhibition
Fenoxaprop ethyl Benzoxazolyloxy, phenoxy Herbicide Lipid biosynthesis inhibition
Haloxyfop ethoxyethyl ester Trifluoromethylpyridinyl, phenoxy Herbicide ACCase inhibition
  • Key Differences: Agrochemical esters prioritize bulky aromatic substituents (e.g., benzoxazolyloxy in fenoxaprop ) for target specificity, whereas the target compound’s phosphine group optimizes electronic interactions in catalysis. Pesticides exhibit higher logP values due to hydrophobic substituents, enhancing membrane permeability, unlike the hydrophilic phosphine-based compound.

Electronic and Steric Modifications: Cyano/Phenyl Propanoate Esters

Compound Name Substituents Applications Key Properties References
Ethyl 2-cyano-2-phenylacetate C2 cyano, phenyl Organic synthesis intermediate Electron-withdrawing groups
Methyl 2-(4-cyanophenyl)-2-methylpropanoate C2 methyl, 4-cyanophenyl Pharmaceutical intermediates Steric hindrance, rigidity
  • Key Differences: Cyano/phenyl-substituted esters (e.g., ) lack phosphorus, limiting metal coordination but offering enhanced electrophilicity for nucleophilic reactions. Steric bulk in methyl-substituted analogs reduces conformational flexibility compared to the target compound’s phosphine group, which adopts varied coordination geometries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.